![molecular formula C6H7I2N B13914577 4-Iodo-3-methyl-pyridine;hydroiodide](/img/structure/B13914577.png)
4-Iodo-3-methyl-pyridine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methyl-pyridine;hydroiodide is a chemical compound with the molecular formula C6H7I2N. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a methyl group at the 3-position. The compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3-methyl-pyridine;hydroiodide can be synthesized through several methods. One common method involves the iodination of 3-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methyl-pyridine;hydroiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in these reactions, which are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include 3-methyl-4-aminopyridine or 3-methyl-4-thiopyridine, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Scientific Research Applications
4-Iodo-3-methylpyridine hydrochloride, also known as 4-iodo-3-methylpyridine;hydrochloride, is a chemical compound with potential applications in medicinal chemistry and materials science. The compound features a pyridine ring and an iodine group, making it potentially useful in various chemical reactions and bioactive molecules. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
General Information
The following is general information on 4-iodo-3-methylpyridine hydrochloride:
- CAS Number : 159533-70-7
- IUPAC Name : 4-iodo-3-methylpyridine;hydrochloride
- Molecular Formula : C6H7ClIN
- Molecular Weight : 255.48 g/mol
Scientific Research Applications
While specific research applications for 4-iodo-3-methylpyridine hydrochloride are not widely documented in scientific databases, its structure suggests potential uses:
- Medicinal Chemistry : The pyridine ring is a common motif in bioactive molecules, and the iodine atom can participate in chemical reactions.
- Materials Science : It can be used in developing functional materials.
To find specific research applications, one can search scientific literature databases such as ScienceDirect, Scopus, or Web of Science, and patent databases for pharmaceutical compositions or other inventions utilizing 4-iodo-3-methylpyridine hydrochloride.
Related Compounds and Applications
Other pyridine derivatives and related compounds have demonstrated diverse applications:
- 3-Methylpyridine (3-picoline) : Used as a precursor to agrochemicals like chlorpyrifos and to produce niacin (vitamin B3) .
- 3-Iodo-4-methylpyridine : Displaying a similar structure to the target compound .
- Pyridinylimidazoles : Synthesis from 2-fluoro-4-methylpyridine has been used to create p38α inhibitors, which have potential biological applications .
- Phenolic compounds: Phenolic-enabled nanotechnology is being explored for biomedical applications, including biosensing, bioimaging, and disease treatment .
- Bioactive compounds from natural sources: Some compounds have demonstrated photocytotoxic and photodynamic antibacterial activities .
Mechanism of Action
The mechanism of action of 4-Iodo-3-methyl-pyridine;hydroiodide depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and substituents, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodopyridine: Similar in structure but lacks the methyl group at the 3-position.
4-Iodo-3-methoxypyridine: Similar but has a methoxy group instead of a methyl group at the 3-position.
4-Iodo-3-methylpyrazole: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
4-Iodo-3-methyl-pyridine;hydroiodide is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents imparts specific reactivity and properties that are valuable in various chemical and biological applications. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, while the methyl group can influence the compound’s electronic and steric characteristics, affecting its interaction with molecular targets .
Biological Activity
4-Iodo-3-methyl-pyridine;hydroiodide is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound is of interest in medicinal chemistry, particularly for its antibacterial and antifungal properties, as well as its role in enzyme inhibition. The following article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.
- Molecular Formula : C6H6IN
- Molecular Weight : 207.02 g/mol
- IUPAC Name : 4-Iodo-3-methylpyridine hydroiodide
- CAS Number : Not specified in the sources
Antibacterial Activity
Recent studies have explored the antibacterial efficacy of this compound against various bacterial strains. The compound has shown significant activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.050 mg/mL |
Bacillus subtilis | 0.030 mg/mL |
These results indicate that the compound exhibits strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. The compound demonstrated effectiveness against several fungal strains, including Candida species.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.020 mg/mL |
Aspergillus niger | 0.040 mg/mL |
The antifungal activity suggests that this compound could be beneficial in treating fungal infections, particularly those resistant to conventional therapies .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes. Its binding affinity suggests it may modulate enzyme activity, leading to therapeutic effects .
- Cell Membrane Disruption : The presence of the iodine atom may enhance the compound's ability to penetrate microbial cell membranes, disrupting their integrity and leading to cell death .
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Case Study 1 : A study conducted on a series of pyridine derivatives found that this compound exhibited superior antibacterial activity compared to other halogenated pyridines, with a notable reduction in bacterial load in treated cultures .
- Case Study 2 : In vitro tests showed that the compound significantly inhibited the growth of Candida albicans at concentrations lower than those required for traditional antifungals, highlighting its potential as an alternative treatment option .
Properties
Molecular Formula |
C6H7I2N |
---|---|
Molecular Weight |
346.94 g/mol |
IUPAC Name |
4-iodo-3-methylpyridine;hydroiodide |
InChI |
InChI=1S/C6H6IN.HI/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |
InChI Key |
GQHKFCYXQDKSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.